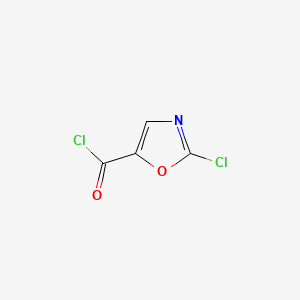
2-Chloro-1,3-oxazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-oxazole-5-carbonyl chloride is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-oxazole-5-carbonyl chloride typically involves the chlorination of oxazole derivatives. One common method is the reaction of oxazole with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-oxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted oxazole derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form oxazolecarboxylic acids or reduced to form oxazolecarbinols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products: The major products formed from these reactions include substituted oxazole derivatives, oxazolecarboxylic acids, and oxazolecarbinols .
Scientific Research Applications
2-Chloro-1,3-oxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-oxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the carbonyl chloride group being highly reactive. Upon reaction with nucleophiles, it forms covalent bonds, leading to the formation of substituted oxazole derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects .
Comparison with Similar Compounds
Isoxazolecarbonyl chloride: Similar in structure but contains an isoxazole ring instead of an oxazole ring.
Benzoxazolecarbonyl chloride: Contains a benzene ring fused to the oxazole ring.
Uniqueness: 2-Chloro-1,3-oxazole-5-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in medicinal chemistry and material science set it apart from other similar compounds .
Properties
CAS No. |
1309780-08-2 |
|---|---|
Molecular Formula |
C4HCl2NO2 |
Molecular Weight |
165.957 |
IUPAC Name |
2-chloro-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C4HCl2NO2/c5-3(8)2-1-7-4(6)9-2/h1H |
InChI Key |
VNTQATHUNHESPA-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=N1)Cl)C(=O)Cl |
Synonyms |
2-chlorooxazole-5-carbonyl chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















